molecular formula C12H15ClN4 B11793473 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11793473
M. Wt: 250.73 g/mol
InChI Key: WJJWCLJHKLYIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a pentylamine derivative . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3

InChI Key

WJJWCLJHKLYIRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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